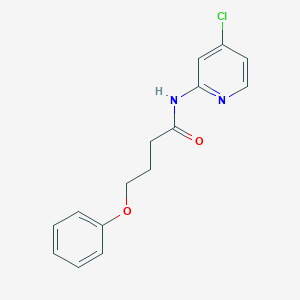![molecular formula C19H16N2OS B7628958 2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIM-C-pPhC6H4Me or simply DIM-C.
科学的研究の応用
DIM-C has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have suggested that DIM-C can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DIM-C has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
作用機序
The mechanism of action of DIM-C involves its interaction with specific proteins and enzymes in the body. DIM-C has been shown to bind to the androgen receptor and inhibit its activity, which may contribute to its anti-cancer effects. Additionally, DIM-C has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that DIM-C can have both biochemical and physiological effects in the body. Biochemically, DIM-C has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in gene expression and cell proliferation. Physiologically, DIM-C has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One advantage of using DIM-C in lab experiments is its potential anti-cancer effects, which make it a promising candidate for cancer research. Additionally, DIM-C is a relatively stable compound that can be easily synthesized in the lab. However, one limitation of using DIM-C in lab experiments is its complex synthesis process, which requires expertise in synthetic organic chemistry.
将来の方向性
There are several future directions for research on DIM-C. One area of research could focus on optimizing the synthesis process to make it more efficient and cost-effective. Additionally, further studies could be conducted to investigate the potential anti-cancer effects of DIM-C in different types of cancer. Finally, studies could be conducted to investigate the potential use of DIM-C in combination with other anti-cancer drugs to enhance its efficacy.
In conclusion, DIM-C is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves its interaction with specific proteins and enzymes in the body, and it has been shown to have both biochemical and physiological effects. While there are advantages and limitations to using DIM-C in lab experiments, there are several future directions for research on this promising compound.
合成法
The synthesis of DIM-C involves the reaction of 2,3-dihydroindole with 3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in the presence of a Lewis acid catalyst. The resulting compound is then subjected to further reactions to produce the final product. The synthesis of DIM-C is a complex process that requires expertise in synthetic organic chemistry.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-12-23-18(20-13)15-6-4-7-16(11-15)19(22)21-10-9-14-5-2-3-8-17(14)21/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLLAAFGGEHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)


![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)

![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)

![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)